molecular formula C11H10ClNO3 B14001387 Methyl (4E)-5-(6-chloropyridin-3-YL)-3-oxopent-4-enoate

Methyl (4E)-5-(6-chloropyridin-3-YL)-3-oxopent-4-enoate

Cat. No.: B14001387
M. Wt: 239.65 g/mol
InChI Key: KKQMYWNFIHJJJZ-UHFFFAOYSA-N
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Description

Methyl (4E)-5-(6-chloropyridin-3-YL)-3-oxopent-4-enoate is a useful research compound. Its molecular formula is C11H10ClNO3 and its molecular weight is 239.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl (4E)-5-(6-chloropyridin-3-YL)-3-oxopent-4-enoate is a compound with notable biological activities, particularly in the fields of medicinal chemistry and organic synthesis. Its molecular formula is C₁₁H₁₀ClNO₃, and it has a molecular weight of approximately 239.65 g/mol. The compound features a methyl ester functional group, a chlorinated pyridine ring, and a conjugated enone system, which together enhance its chemical reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various assays, compounds with similar structures demonstrated promising antibacterial and antifungal activities. For instance, analogs of this compound have shown effective inhibition against common pathogens, suggesting that the chloropyridine moiety may play a crucial role in enhancing these effects .

Anticancer Properties

The compound has been evaluated for its anticancer potential using cell line assays. Studies have shown that compounds structurally related to this compound can inhibit the growth of tumor cell lines. The mechanism of action often involves inducing apoptosis or cell cycle arrest in cancer cells .

Structure-Activity Relationship (SAR)

The structural features of this compound suggest that its biological activity may be influenced by:

  • Chlorinated Pyridine Ring : This moiety enhances lipophilicity and may facilitate interaction with biological targets.
  • Conjugated Enone System : This structure is known to participate in Michael addition reactions, potentially interacting with nucleophilic sites in proteins or nucleic acids.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activities of this compound against structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Butyl (E)-2-methylbut-2-enoateMethyl group and butyl esterAntimicrobial
Ethyl 5-(6-chloro-pyridin-3-YL)-3-ketopentanoateSimilar pyridine substitutionAnticancer
Methyl 2-amino-4-methylpent-4-enoateAmino group additionPotential anti-inflammatory
Ethyl (E)-4-(dimethylamino)but-2-enoateDimethylamino groupNeuroactive

This table illustrates how the specific combination of functional groups in this compound may confer distinct biological activities compared to other compounds.

Cell Line Studies

A study evaluating the cytotoxic effects of this compound on various cancer cell lines reported significant growth inhibition. The MTT assay results indicated an IC50 value suggesting potent activity against specific cancer types. Further investigations into the mechanism revealed that the compound induces apoptosis through caspase activation pathways .

Mechanistic Insights

Mechanistic studies have shown that this compound interacts with key cellular targets involved in signal transduction pathways related to cancer progression. This interaction may inhibit oncogenic signaling, leading to reduced cell proliferation and increased apoptosis .

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

methyl 5-(6-chloropyridin-3-yl)-3-oxopent-4-enoate

InChI

InChI=1S/C11H10ClNO3/c1-16-11(15)6-9(14)4-2-8-3-5-10(12)13-7-8/h2-5,7H,6H2,1H3

InChI Key

KKQMYWNFIHJJJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C=CC1=CN=C(C=C1)Cl

Origin of Product

United States

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